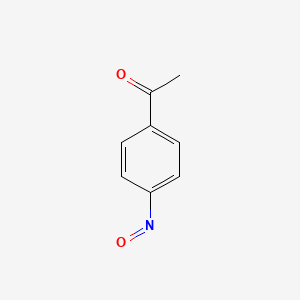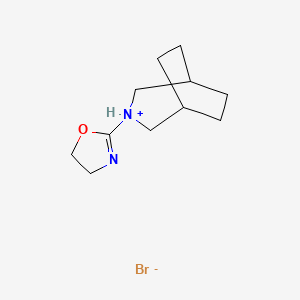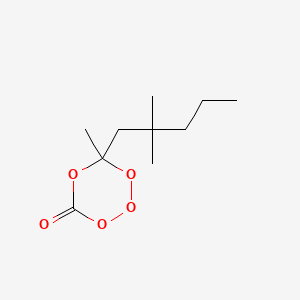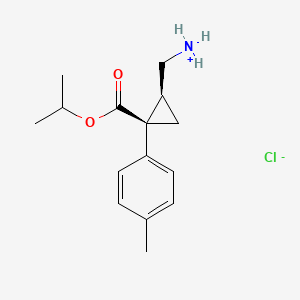
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a 4-methylphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of cyclopropanecarboxylic acid, which is then reacted with 2-(aminomethyl)-1-(4-methylphenyl)-1-methylethyl ester under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is used in various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropane derivatives and esters with different substituents. Examples include:
- Cyclopropanecarboxylic acid derivatives
- Aminomethyl-substituted compounds
- 4-Methylphenyl esters
Uniqueness
What sets Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride apart is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Eigenschaften
CAS-Nummer |
105310-31-4 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
[(1S,2R)-2-(4-methylphenyl)-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-10(2)18-14(17)15(8-13(15)9-16)12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9,16H2,1-3H3;1H/t13-,15+;/m1./s1 |
InChI-Schlüssel |
ZPVDPSQRZGDIRI-PBCQUBLHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2C[NH3+])C(=O)OC(C)C.[Cl-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2C[NH3+])C(=O)OC(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


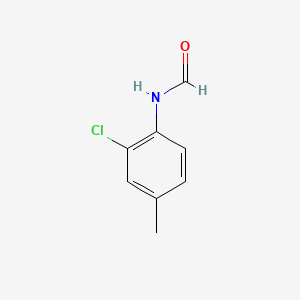
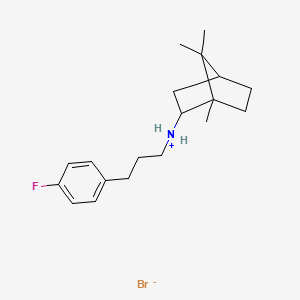
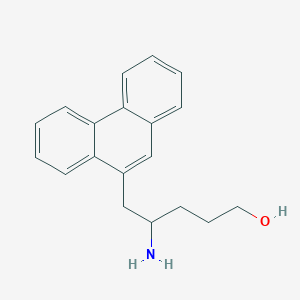
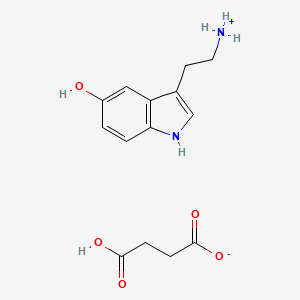
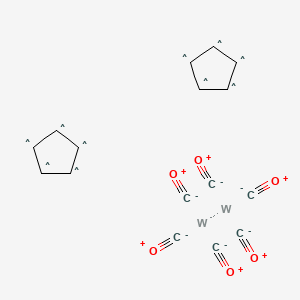




![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
